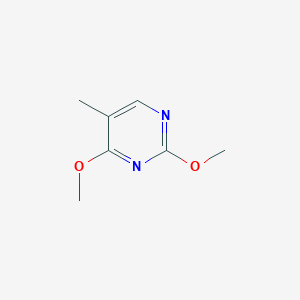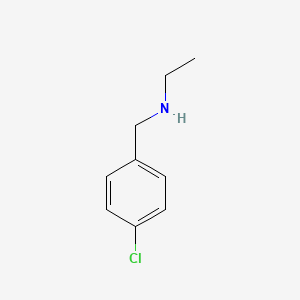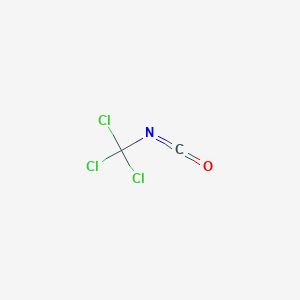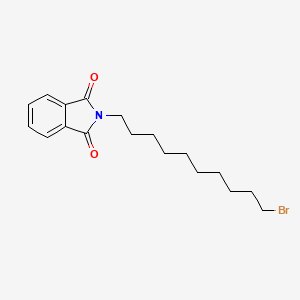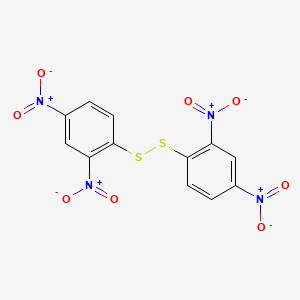
(2,4-Dinitrophenyl) disulfide
概要
説明
Bis(2,4-dinitrophenyl) disulfide, also known as (2,4-Dinitrophenyl) disulfide, is a compound with the molecular weight of 398.33 and the molecular formula C12H6N4O8S2 . It is used for laboratory research purposes .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a method for producing arylsulfonates involves the nucleophilic substitution reaction of alcohols and sulfonyl halides . Another study reported the synthesis of a new ligand, potassium 2-(2,4-dinitrophenyl) hydrazine-1-carbodithioate, which was synthesized by the reaction of one equivalent of carbon disulfide and 2, 4-dinitrophenylhydrazine in ethanol for 4 hours in the presence of an alkali base .
Molecular Structure Analysis
The molecular structure of (2,4-Dinitrophenyl) disulfide is characterized by the presence of two 2,4-dinitrophenyl groups linked by a disulfide bond . The structure of related compounds has been studied using techniques such as Fourier transform infrared spectroscopy, nuclear magnetic resonance, and elemental analysis .
Chemical Reactions Analysis
The reaction of aldehydes and ketones with 2,4-dinitrophenylhydrazine (Brady’s reagent) is a well-known example of an addition-elimination reaction . This reaction is used as a test for the carbon-oxygen double bond in aldehydes and ketones .
科学的研究の応用
Application in Antimicrobial and Anti-biofilm Applications
- Scientific Field : Biotechnology and Biomedical sectors .
- Summary of the Application : Nanoemulsions, which are nano-sized emulsions, have been used as novel antimicrobials and anti-biofilm agents due to their unique physicochemical properties, improved stability, and enhanced biocompatibility . They are engineered and designed to improve the targeted and localized delivery of drug moieties or bioactive compounds in physiological conditions with prolonged therapeutic efficacy .
- Methods of Application : The nanoemulsions are used for efficient and localized delivery of antimicrobial drugs and anti-biofilm agents to target sites for combating microbial infections, biofilm formation, and associated multidrug resistance phenomenon .
- Results or Outcomes : The antimicrobial nanoemulsions have exhibited widespread application in the pharmaceutical and food processing industries and agricultural sectors .
Application in the Modification of Sulfhydryl Groups in Proteins
- Scientific Field : Biochemistry .
- Summary of the Application : Methyl 2, 4-dinitrophenyl disulfide (MDPS) is shown to be an effective methanethiolating reagent for sulfhydryl groups in proteins via thiol-disulfide exchange reaction .
- Methods of Application : It reacts with the two reactive sulfhydryl groups (SH1 and SH2) in soybean β-amylase .
- Results or Outcomes : A decrease of the enzymatic activity accompanies the methanethiolation of SH2 .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1-[(2,4-dinitrophenyl)disulfanyl]-2,4-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N4O8S2/c17-13(18)7-1-3-11(9(5-7)15(21)22)25-26-12-4-2-8(14(19)20)6-10(12)16(23)24/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSBDDXXXSWEEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SSC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N4O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062266 | |
| Record name | Disulfide, bis(2,4-dinitrophenyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dinitrophenyl) disulfide | |
CAS RN |
2217-55-2 | |
| Record name | Bis(2,4-dinitrophenyl) disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2217-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Disulfide, bis(2,4-dinitrophenyl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002217552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2,4-Dinitrophenyl) disulfide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=192 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Disulfide, bis(2,4-dinitrophenyl) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disulfide, bis(2,4-dinitrophenyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




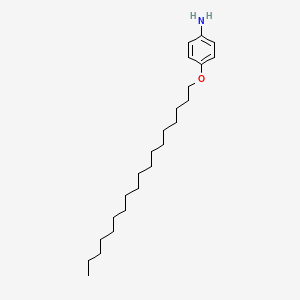
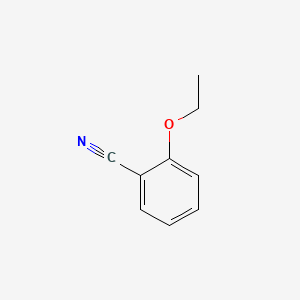
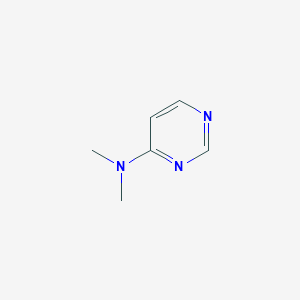
![5-Nitrobenzo[d]thiazol-2(3H)-one](/img/structure/B1582735.png)
